molecular formula C8H8O3 B1333388 Benzo[d][1,3]dioxol-4-ylmethanol CAS No. 769-30-2

Benzo[d][1,3]dioxol-4-ylmethanol

Cat. No. B1333388
Key on ui cas rn: 769-30-2
M. Wt: 152.15 g/mol
InChI Key: XVCMMPXFVAHHQN-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Dissolve benzo[1,3]dioxol-4-yl-methanol (1.9 g, 12.5 mmol) in thionyl chloride (3 mL, 41.1 mmol) and reflux the reaction mixture for 1 h. Concentrate in vacuo to obtain the desired intermediate as a yellow oil (1.9 g, 91%) that was used without further purification. GC-MS m/z: 170 (M+).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[C:9]([CH2:10]O)[C:4]=2[O:3][CH2:2]1.S(Cl)([Cl:14])=O>>[Cl:14][CH2:10][C:9]1[C:4]2[O:3][CH2:2][O:1][C:5]=2[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
O1COC2=C1C=CC=C2CO
Name
Quantity
3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux the reaction mixture for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClCC1=CC=CC=2OCOC21
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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